molecular formula C20H19ClN4O3S B2515678 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-79-3

5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2515678
M. Wt: 430.91
InChI Key: QVANZYYGECWQGS-UHFFFAOYSA-N
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Description

The compound "5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to various research efforts in the development of compounds with potential biological activities. The presence of a 4-chlorophenyl group, a furan moiety, and a thiazolo[3,2-b][1,2,4]triazol ring suggests that this compound could be of interest in medicinal chemistry, particularly due to the diverse biological activities associated with these substructures.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives of benzo[b]furan with a 4-chlorophenyl group and a 2-aminothiazol moiety have been prepared, demonstrating the feasibility of synthesizing complex molecules with these components . Another study describes the synthesis of triazole derivatives starting from a compound with a 4-chlorophenyl group, which could be a precursor or a structurally related compound to the one . These syntheses typically involve multi-step reactions, including cyclization and substitution reactions, to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are known to confer a variety of chemical properties and biological activities. The chlorophenyl moiety is a common pharmacophore in drug design, often contributing to the binding affinity of the molecule to its biological target . The furan ring is a bioisostere for the phenyl group and can improve the pharmacokinetic properties of the molecule . The thiazolo[3,2-b][1,2,4]triazol ring is less common but is a structural feature that could potentially interact with biological macromolecules in a unique manner.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the presence of amino groups in thiazol derivatives allows for further functionalization through reactions such as formylation and aminomethylation . These reactions are often used to introduce additional substituents that can modulate the biological activity of the compound. The furan moiety can also undergo electrophilic substitution reactions, which can be exploited to introduce additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the rings can affect the compound's solubility, stability, and reactivity. The chlorophenyl group can contribute to the lipophilicity of the molecule, which is an important factor in drug absorption and distribution . The specific physical and chemical properties of "5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" would need to be determined experimentally, but can be inferred to some extent from related compounds.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • The compound has been explored for antimicrobial activities, with studies demonstrating moderate activity against pathogenic bacterial and fungal strains, indicating its potential as a base for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Solubility and Partitioning in Biologically Relevant Solvents

  • Research on related compounds has shown poor solubility in buffer solutions and hexane but better solubility in alcohols, with the thermodynamics of solubility and partitioning processes being thoroughly investigated. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of such compounds (Volkova, Levshin, & Perlovich, 2020).

Synthesis of New Compounds

  • The compound has been utilized as a precursor or intermediate in the synthesis of new compounds with potential biological activities. For example, its derivatives have been synthesized and evaluated for antinociceptive and anti-inflammatory properties, showing significant activity in preclinical models (Selvam, Karthik, Palanirajan, & Ali, 2012).

Structural Characterization and Crystallography

  • Structural characterization and crystallography studies have been conducted on derivatives of the compound, providing detailed information on their molecular structure and potential interactions with biological targets. This is crucial for drug design and development processes (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-13-5-3-12(4-6-13)16(24-9-7-14(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-2-1-11-28-15/h1-6,11,14,16,26-27H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANZYYGECWQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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